![molecular formula C16H17NO2 B12980892 4-(4-Cyanophenyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12980892.png)
4-(4-Cyanophenyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyanophenyl)bicyclo[222]octane-1-carboxylic acid is a complex organic compound characterized by a bicyclic structure with a carboxylic acid group and a cyanophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyanophenyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.2]octane core, followed by the introduction of the cyanophenyl group and the carboxylic acid functionality. Key steps include:
Cycloaddition Reactions: The formation of the bicyclo[2.2.2]octane core can be achieved through [4+2] cycloaddition reactions involving cyclohexenones and electron-deficient alkenes.
Functional Group Introduction: The cyanophenyl group is introduced via electrophilic aromatic substitution reactions, often using nitriles as the electrophile source.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, such as the reaction of organometallic intermediates with carbon dioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Cyanophenyl)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the bicyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are employed under controlled conditions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary amines.
Substitution Products: Halogenated derivatives, hydroxylated compounds.
Scientific Research Applications
4-(4-Cyanophenyl)bicyclo[2.2.2]octane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of advanced polymers and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 4-(4-Cyanophenyl)bicyclo[2.2.2]octane-1-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanophenyl group can enhance binding affinity through π-π interactions, while the carboxylic acid group can participate in hydrogen bonding.
Comparison with Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Similar bicyclic structure but with two carboxylic acid groups.
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid: Similar structure with a methyl group instead of a cyanophenyl group.
Uniqueness: 4-(4-Cyanophenyl)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and potential for diverse chemical reactivity compared to its analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-(4-cyanophenyl)bicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C16H17NO2/c17-11-12-1-3-13(4-2-12)15-5-8-16(9-6-15,10-7-15)14(18)19/h1-4H,5-10H2,(H,18,19) |
InChI Key |
HXYVHBNFSVKFOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=C(C=C3)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



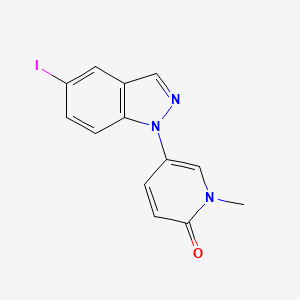


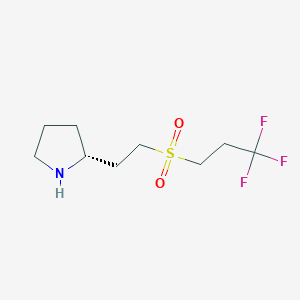
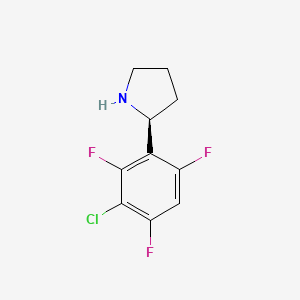
![5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one](/img/structure/B12980848.png)

![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12980856.png)
![6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12980863.png)
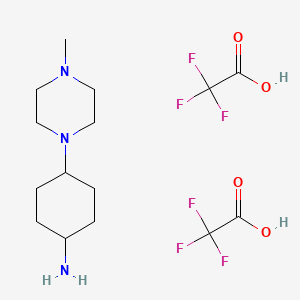
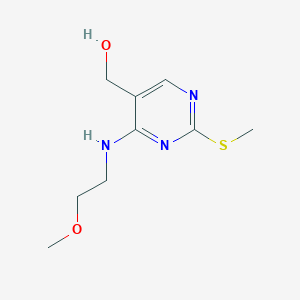
![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine](/img/structure/B12980875.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine](/img/structure/B12980878.png)
